molecular formula C14H12IN B12455083 5-Allyl-2-(4-iodo-phenyl)-pyridine

5-Allyl-2-(4-iodo-phenyl)-pyridine

Cat. No.: B12455083
M. Wt: 321.16 g/mol
InChI Key: ZLQFZMOSAAVPDG-UHFFFAOYSA-N
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Description

5-Allyl-2-(4-iodo-phenyl)-pyridine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of an allyl group attached to the second position of the pyridine ring and a 4-iodo-phenyl group attached to the same ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Allyl-2-(4-iodo-phenyl)-pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-5-allyl-pyridine and 4-iodo-phenylboronic acid.

    Coupling Reaction: A palladium-catalyzed Suzuki coupling reaction is employed to couple the 2-bromo-5-allyl-pyridine with 4-iodo-phenylboronic acid. This reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), under an inert atmosphere.

    Purification: The crude product is purified using column chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Allyl-2-(4-iodo-phenyl)-pyridine can undergo various types of chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used for oxidation reactions.

    Reduction: Reagents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used for reduction reactions.

    Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

5-Allyl-2-(4-iodo-phenyl)-pyridine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Used in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 5-Allyl-2-(4-iodo-phenyl)-pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting the activity of specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    5-Allyl-2-(4-bromo-phenyl)-pyridine: Similar structure but with a bromine atom instead of iodine.

    5-Allyl-2-(4-chloro-phenyl)-pyridine: Similar structure but with a chlorine atom instead of iodine.

    5-Allyl-2-(4-fluoro-phenyl)-pyridine: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in 5-Allyl-2-(4-iodo-phenyl)-pyridine makes it unique compared to its analogs. The iodine atom can participate in specific chemical reactions, such as nucleophilic substitution, which may not be as efficient with other halogens. Additionally, the iodine atom can influence the compound’s biological activity and its interaction with molecular targets.

Properties

Molecular Formula

C14H12IN

Molecular Weight

321.16 g/mol

IUPAC Name

2-(4-iodophenyl)-5-prop-2-enylpyridine

InChI

InChI=1S/C14H12IN/c1-2-3-11-4-9-14(16-10-11)12-5-7-13(15)8-6-12/h2,4-10H,1,3H2

InChI Key

ZLQFZMOSAAVPDG-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CN=C(C=C1)C2=CC=C(C=C2)I

Origin of Product

United States

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